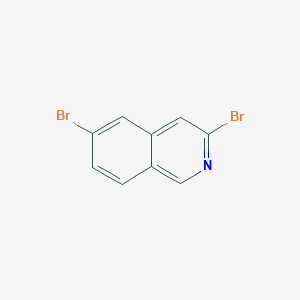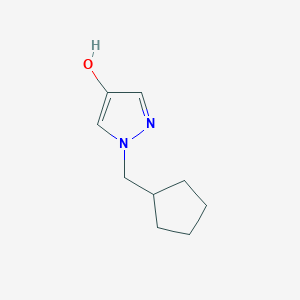![molecular formula C27H36O6 B1435842 4-[(7S,10S,13R,14R,17R)-7-Hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]pent-4-enoic acid CAS No. 852936-69-7](/img/structure/B1435842.png)
4-[(7S,10S,13R,14R,17R)-7-Hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]pent-4-enoic acid
Vue d'ensemble
Description
CID 122169316 is a natural product found in Ganoderma sinense with data available.
Applications De Recherche Scientifique
Biochemical Research and Signal Pathways
7-Sulfocholic acid is used in biochemical research to study bile acid signaling pathways. It’s a key molecule in understanding the enterohepatic circulation and its role in cholesterol metabolism. Researchers use it to investigate how bile acids act as signaling molecules that can activate nuclear receptors and modulate metabolic processes .
Drug Formulation and Delivery
This compound is also explored in the development of drug formulations. Due to its amphipathic nature, it can be used to enhance the solubility of hydrophobic drugs, improving their bioavailability. It’s particularly useful in the formulation of oral medications that require solubilization in the gastrointestinal tract .
Disease Model Studies
7-Sulfocholic acid serves as an important tool in creating disease models, especially for liver diseases such as cholestasis. By administering this compound to experimental models, researchers can induce certain liver conditions, which allows them to study the disease progression and test potential therapeutic interventions .
Metabolic Syndrome and Obesity Research
In metabolic syndrome and obesity research, 7-Sulfocholic acid is utilized to understand the role of bile acids in glucose homeostasis and energy expenditure. It helps in elucidating the mechanisms by which bile acids influence insulin sensitivity and fat storage .
Microbiome Studies
The impact of bile acids on the gut microbiome is another area of application. 7-Sulfocholic acid is used to study how variations in bile acid composition can affect the growth and composition of intestinal bacteria, which is crucial for understanding gut health and its relation to systemic diseases .
Cancer Research
In cancer research, 7-Sulfocholic acid is investigated for its potential anti-tumor properties. It’s used to study the effects of bile acids on cell proliferation, apoptosis, and cancer cell metabolism, providing insights into possible cancer therapies .
Environmental Toxicology
This compound is also significant in environmental toxicology. It can be used to assess the impact of bile acid contamination in aquatic environments and its effects on the health of marine organisms .
Nutritional Sciences
Lastly, in nutritional sciences, 7-Sulfocholic acid is applied to study how different diets can alter bile acid profiles and, consequently, nutrient metabolism and absorption. This research has implications for dietary interventions in various metabolic disorders .
Propriétés
IUPAC Name |
4-[(7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]pent-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36O6/c1-14(7-8-21(32)33)15-11-20(31)27(6)23-16(28)12-18-24(2,3)19(30)9-10-25(18,4)22(23)17(29)13-26(15,27)5/h15-16,18,28H,1,7-13H2,2-6H3,(H,32,33)/t15-,16+,18?,25+,26-,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APMICFQMLNFXRZ-RUGOWIIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(C3=C(C2(CCC1=O)C)C(=O)CC4(C3(C(=O)CC4C(=C)CCC(=O)O)C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C(C1C[C@@H](C3=C2C(=O)C[C@]4([C@]3(C(=O)C[C@@H]4C(=C)CCC(=O)O)C)C)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 122169316 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Amino-N-[2-(1H-imidazol-4-yl)ethyl]propanamide ditrifluoroacetate](/img/structure/B1435764.png)
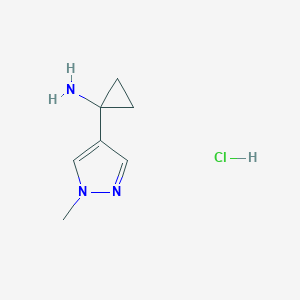
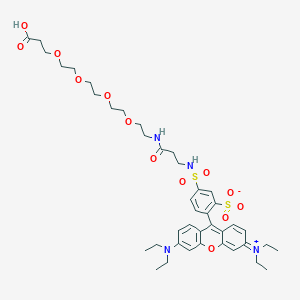
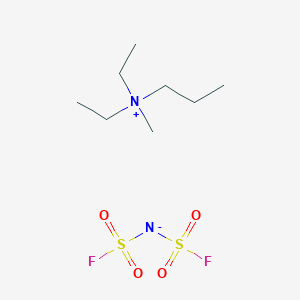
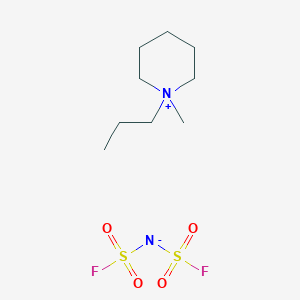
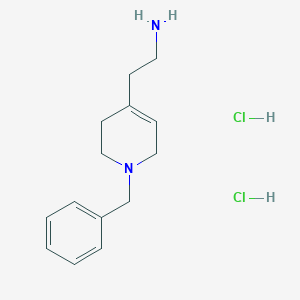
![Cytidine, 5-[(2-cyanoethoxy)methyl]-2'-deoxy-](/img/structure/B1435771.png)

